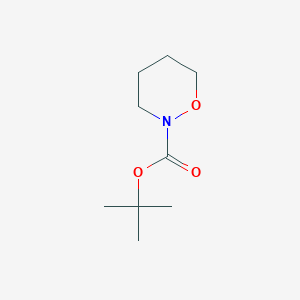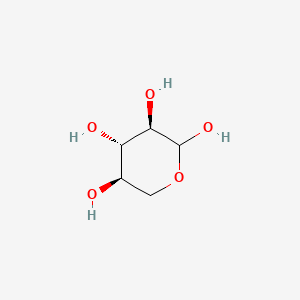
(2R,4R)-(-)-Pentanediol
Overview
Description
(2R,4R)-(-)-Pentanediol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, potentially inhibiting or enhancing their activity .
Biochemical Pathways
Similar compounds have been shown to influence various metabolic and signaling pathways .
Result of Action
Similar compounds have been shown to influence various cellular processes, potentially leading to changes in cell function and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,4R)-(-)-Pentanediol. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .
Properties
IUPAC Name |
(2R,4R)-pentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCGKPBSJZVRZ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310414 | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36402-52-5, 42075-32-1 | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanediol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-pentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-PENTANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-PENTANEDIOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2R,4R)-pentane-2,4-diol valuable in asymmetric synthesis?
A1: (2R,4R)-Pentane-2,4-diol is a chiral 1,3-diol, making it a valuable starting material and chiral auxiliary in asymmetric synthesis. Its two stereogenic centers allow for the creation of diastereomeric intermediates, ultimately leading to enantioenriched products. [, ]
Q2: How does (2R,4R)-pentane-2,4-diol contribute to stereocontrol in organic reactions?
A2: (2R,4R)-Pentane-2,4-diol can be incorporated into chiral acetals. These acetals act as templates, directing the approach of reagents and influencing the stereochemical outcome of reactions like allylations or additions of organometallic compounds. [, , ] Researchers have demonstrated the use of (2R,4R)-pentane-2,4-diol-derived acetals for the enantiodivergent synthesis of steroidal side chains by selectively favoring either SN1 or SN2 type cleavage pathways. []
Q3: Can you provide an example of (2R,4R)-pentane-2,4-diol's use in ligand design?
A3: (2R,4R)-Pentane-2,4-diol serves as a key component in synthesizing chiral diphosphite ligands. These ligands find applications in metal-catalyzed asymmetric reactions like hydroformylation. [, , ] For instance, researchers developed a novel bisdiamidophosphite ligand incorporating (2R,4R)-pentane-2,4-diol, demonstrating its effectiveness in palladium-catalyzed asymmetric [3+2] cycloadditions. []
Q4: How does the structure of (2R,4R)-pentane-2,4-diol-based diphosphites influence catalyst behavior?
A4: The bridge length between the two phosphorus atoms in the diphosphite ligand, influenced by the (2R,4R)-pentane-2,4-diol backbone, affects the coordination mode (equatorial-axial or bis-equatorial) to the metal center. This coordination geometry, in turn, impacts the catalyst's stability and ultimately its performance in asymmetric reactions like hydroformylation. [, ]
Q5: What are the implications of the fluxional behavior observed in hydridorhodium diphosphite complexes containing (2R,4R)-pentane-2,4-diol?
A5: Variable-temperature NMR studies reveal fluxional behavior in these complexes, indicating dynamic exchange processes. The calculated activation enthalpies for phosphorus exchange are influenced by the steric bulk of the diphosphite ligands, which is directly related to the (2R,4R)-pentane-2,4-diol backbone structure. Understanding these dynamic processes is crucial for optimizing reaction conditions and achieving high enantioselectivities in asymmetric hydroformylation. []
Q6: Are there any studies on the material properties of polymers incorporating (2R,4R)-pentane-2,4-diol?
A6: Yes, optically active polyesters and polyurethanes have been synthesized using (2R,4R)-pentane-2,4-diol. [, ] Researchers investigated their thermal properties, such as glass transition temperatures and decomposition profiles. Interestingly, no significant differences in thermal behavior were observed compared to polymers derived from the corresponding racemic diols. []
Q7: Can (2R,4R)-pentane-2,4-diol-based polymers be used for chiral separations?
A7: Research shows that polyurethanes synthesized from (2R,4R)-pentane-2,4-diol and various diisocyanates can be used as chiral stationary phases in high-performance liquid chromatography (HPLC). These polymers have shown promising results in resolving enantiomers, particularly for 2,2′-dihydroxy-1,1′-dinaphthyl derivatives. The chiral recognition abilities of these polymers are influenced by their crystallinity, as revealed by X-ray diffraction studies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Oxabicyclo[3.2.1]octan-8-one](/img/structure/B3023480.png)







![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)
